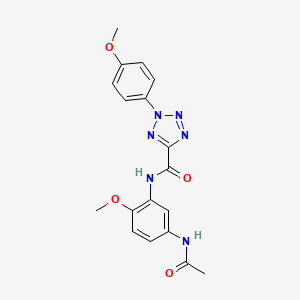
N-(5-acetamido-2-methoxyphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-acetamido-2-methoxyphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide, also known as AMT-130, is a small molecule therapeutic agent that is being developed for the treatment of Huntington's disease.
作用機序
N-(5-acetamido-2-methoxyphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is an antisense oligonucleotide that is designed to bind to the huntingtin messenger RNA (mRNA) and prevent the translation of the mutant huntingtin protein. The drug is delivered to the brain using a viral vector, which allows for targeted delivery to the affected cells. Once inside the cell, the drug binds to the mRNA and triggers the degradation of the mRNA, preventing the production of the mutant huntingtin protein.
Biochemical and Physiological Effects:
N-(5-acetamido-2-methoxyphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide has been shown to effectively reduce the levels of mutant huntingtin protein in animal models of Huntington's disease. The drug has been shown to be well-tolerated and safe in preclinical studies. The drug has also been shown to improve motor function and reduce neuronal damage in animal models of the disease.
実験室実験の利点と制限
One of the advantages of N-(5-acetamido-2-methoxyphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is its targeted delivery to the affected cells using a viral vector. This allows for more efficient and effective delivery of the drug to the brain. However, one of the limitations of the drug is its potential off-target effects, which may lead to unintended consequences.
将来の方向性
There are several future directions for the development of N-(5-acetamido-2-methoxyphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide. One direction is to optimize the delivery of the drug to the brain and improve its efficacy. Another direction is to investigate the potential of the drug in other neurodegenerative disorders. Additionally, further studies are needed to determine the long-term safety and efficacy of the drug in humans.
Conclusion:
N-(5-acetamido-2-methoxyphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is a promising therapeutic agent for the treatment of Huntington's disease. The drug works by reducing the production of the mutant huntingtin protein, which is responsible for the disease symptoms. The drug has been shown to be well-tolerated and safe in preclinical studies and has the potential to improve motor function and reduce neuronal damage in animal models of the disease. Further research is needed to optimize the delivery of the drug to the brain and investigate its potential in other neurodegenerative disorders.
合成法
N-(5-acetamido-2-methoxyphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis starts with the reaction of 4-methoxybenzylamine with 5-acetamido-2-methoxybenzoic acid to form an amide intermediate. The amide intermediate is then reacted with sodium azide to form the tetrazole ring. The final step involves the reaction of the tetrazole intermediate with 4-methoxyphenylboronic acid to form N-(5-acetamido-2-methoxyphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide.
科学的研究の応用
N-(5-acetamido-2-methoxyphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide has been extensively studied for its potential therapeutic effects in Huntington's disease. Huntington's disease is a genetic disorder that affects the brain and causes progressive degeneration of the nerve cells. N-(5-acetamido-2-methoxyphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is designed to target the huntingtin gene, which is mutated in Huntington's disease. The drug works by reducing the production of the mutant huntingtin protein, which is responsible for the disease symptoms.
特性
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-2-(4-methoxyphenyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O4/c1-11(25)19-12-4-9-16(28-3)15(10-12)20-18(26)17-21-23-24(22-17)13-5-7-14(27-2)8-6-13/h4-10H,1-3H3,(H,19,25)(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPNYWVAGIQRRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

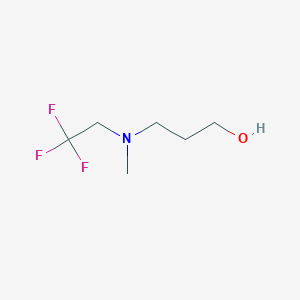
![2-Thia-3-azaspiro[4.4]nonane 2,2-dioxide](/img/structure/B2908032.png)
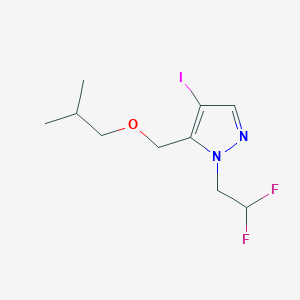
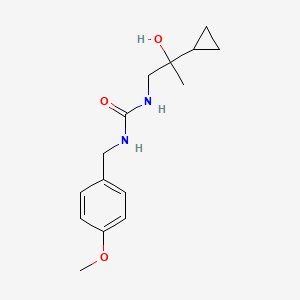
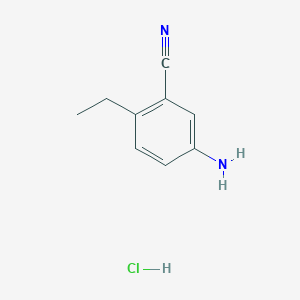
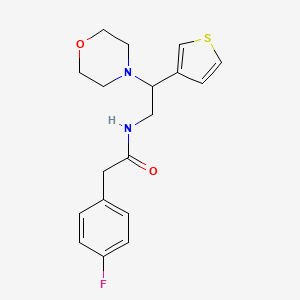
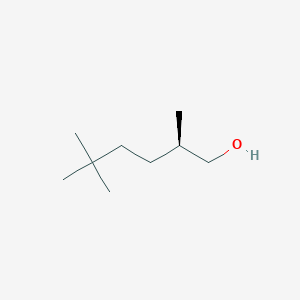

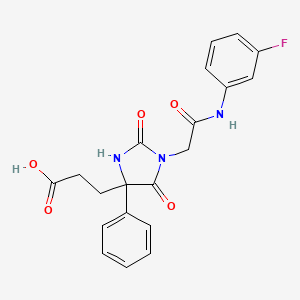


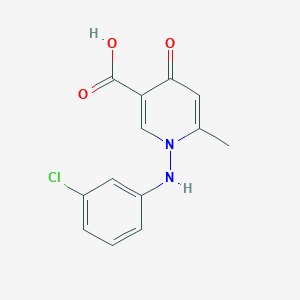
![ethyl 2-(2-(2-(cyclopropanecarboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate](/img/structure/B2908051.png)
![2-((4-bromobenzyl)thio)-3-(thiophen-2-ylmethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2908053.png)